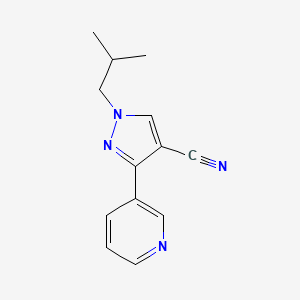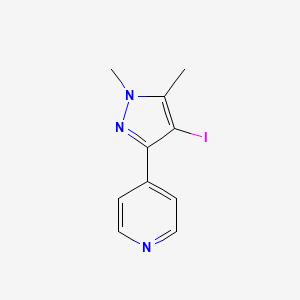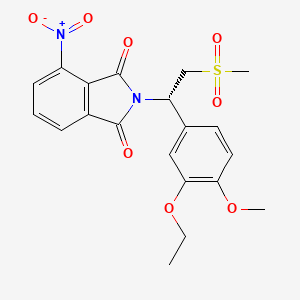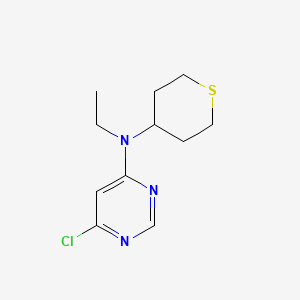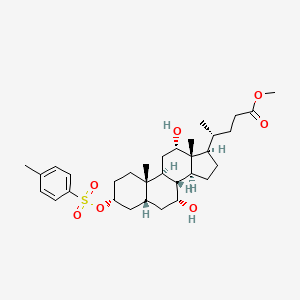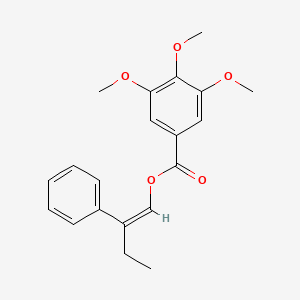
(Z)-2-Phenylbut-1-enyl 3,4,5-Trimethoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-Phenylbut-1-enyl 3,4,5-Trimethoxybenzoate is an organic compound that combines a phenylbutenyl group with a trimethoxybenzoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-Phenylbut-1-enyl 3,4,5-Trimethoxybenzoate typically involves the esterification of 3,4,5-trimethoxybenzoic acid with (Z)-2-phenylbut-1-enol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-2-Phenylbut-1-enyl 3,4,5-Trimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The phenylbutenyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The double bond in the phenylbutenyl group can be reduced to form the saturated analog.
Substitution: The methoxy groups on the benzoate moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenylbutanoic acid, while reduction can produce 2-phenylbutanol .
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-2-Phenylbut-1-enyl 3,4,5-Trimethoxybenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations .
Biology and Medicine
This compound has shown potential in medicinal chemistry as a precursor for the development of drugs with antiproliferative and anti-inflammatory properties. Studies have indicated its effectiveness against certain cancer cell lines .
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it a versatile intermediate .
Mécanisme D'action
The mechanism by which (Z)-2-Phenylbut-1-enyl 3,4,5-Trimethoxybenzoate exerts its effects involves its interaction with cellular membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, altering membrane properties and affecting cellular functions. It can also bind to specific proteins, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3,4,5-Trimethoxybenzoate: Similar in structure but lacks the phenylbutenyl group.
Ethyl 3,4,5-Trimethoxybenzoate: Another ester derivative with similar properties but different alkyl chain length.
Uniqueness
(Z)-2-Phenylbut-1-enyl 3,4,5-Trimethoxybenzoate is unique due to the presence of both the phenylbutenyl and trimethoxybenzoate groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C20H22O5 |
|---|---|
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
[(Z)-2-phenylbut-1-enyl] 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C20H22O5/c1-5-14(15-9-7-6-8-10-15)13-25-20(21)16-11-17(22-2)19(24-4)18(12-16)23-3/h6-13H,5H2,1-4H3/b14-13- |
Clé InChI |
HUUXAOHFPGNAFB-YPKPFQOOSA-N |
SMILES isomérique |
CC/C(=C/OC(=O)C1=CC(=C(C(=C1)OC)OC)OC)/C2=CC=CC=C2 |
SMILES canonique |
CCC(=COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


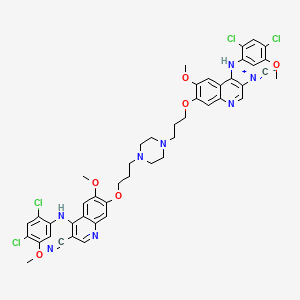
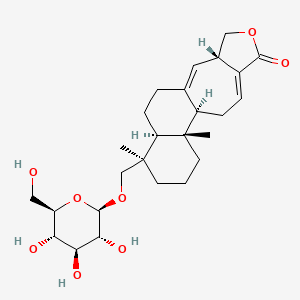
![5-benzyl-4-isobutyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B13427824.png)
![2-[[(3aS,4S,6R,6aR)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]ethanol](/img/structure/B13427827.png)

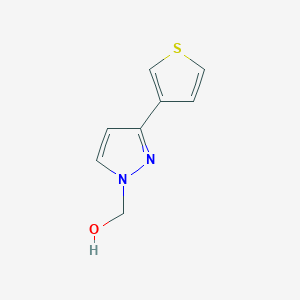
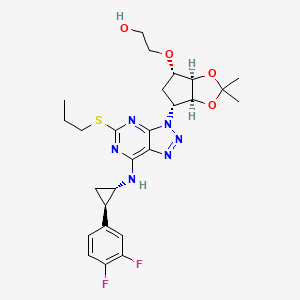
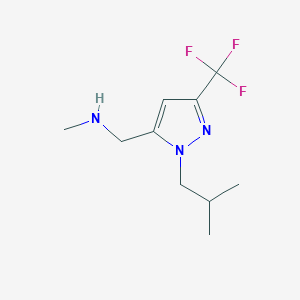
![3-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid](/img/structure/B13427860.png)
